{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone” is a complex organic molecule that features a combination of piperidine and piperazine rings, along with a sulfonyl group and a chlorobenzyl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone” typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Chlorobenzyl Group: This can be done via nucleophilic substitution reactions.
Formation of the Piperazine Ring: Cyclization reactions involving diamines and appropriate electrophiles.
Final Coupling: The final step involves coupling the piperidine and piperazine rings through a methanone linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.
Substitution: The chlorobenzyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or psychiatric conditions.
Industry
In industrial applications, the compound could be used in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include neurotransmitter receptors, ion channels, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone: analogs with different substituents on the benzyl or piperazine rings.
Other piperidine-piperazine hybrids: with varying functional groups.
Uniqueness
The unique combination of functional groups in “This compound” may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C25H32ClN3O3S |
---|---|
Molecular Weight |
490.1 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H32ClN3O3S/c1-19-4-3-5-24(20(19)2)27-14-16-28(17-15-27)25(30)22-10-12-29(13-11-22)33(31,32)18-21-6-8-23(26)9-7-21/h3-9,22H,10-18H2,1-2H3 |
InChI Key |
QMNMTMKOQDRMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.